molecular formula C5H4BrNO B014649 3-Bromopyridine 1-oxide CAS No. 2402-97-3

3-Bromopyridine 1-oxide

Cat. No.: B014649
CAS No.: 2402-97-3
M. Wt: 174 g/mol
InChI Key: YUIBFWHMRBJHNV-UHFFFAOYSA-N
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Description

3-Bromopyridine 1-oxide: is an organic compound with the chemical formula C₅H₄BrNO . It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine 1-oxide typically involves the bromination of pyridine followed by oxidation. One common method includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromopyridine 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Properties

IUPAC Name

3-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIBFWHMRBJHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178755
Record name Pyridine, 3-bromo-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-97-3
Record name Pyridine, 3-bromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-, 1-oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-bromo-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopyridine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Bromopyridine 1-oxide react differently than 3-Bromopyridine in the presence of potassium amide in liquid ammonia?

A: The presence of the N-oxide group significantly influences the reactivity of this compound. While both compounds can undergo nucleophilic aromatic substitution reactions (SNAr), the N-oxide group in this compound facilitates an elimination-addition mechanism (SN(EA)) []. This involves the formation of a didehydropyridine intermediate. The exact pathway, whether via a 2,3- or 3,4-didehydropyridine 1-oxide intermediate, depends on the nature and position of any additional substituents on the pyridine ring [, ].

Q2: Can you elaborate on the influence of substituents on the reaction pathway of this compound with potassium amide in liquid ammonia?

A: Absolutely. Research shows that the presence and position of substituents on the pyridine ring can dictate the preferred reaction pathway. For instance, while this compound reacts via a 2,3-didehydropyridine 1-oxide intermediate, the introduction of a methyl group at the 6-position leads to a mixture of products arising from both 2,3- and 3,4-didehydropyridine 1-oxide intermediates []. This suggests that the methyl group alters the electron density distribution within the ring, influencing the accessibility of different reaction pathways. Conversely, a 6-ethoxy substituent does not appear to have the same effect, highlighting the specificity of substituent effects on reactivity [].

Q3: What happens when this compound reacts with sulfuryl chloride?

A: Heating this compound hydrochloride with sulfuryl chloride at 120°C results in the formation of a mixture of chlorinated products. The major product is 3-Bromo-4-chloropyridine, with 3-Bromo-2-chloropyridine and a small amount of 3-Bromo-6-chloropyridine also formed []. This reaction highlights the potential for further functionalization of the pyridine ring using this compound as a starting material.

Q4: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure of this compound has been determined by X-ray crystallography []. The asymmetric unit contains two molecules related by a pseudo-inversion center, and the molecules arrange themselves in a herringbone pattern within the crystal lattice. Interestingly, there are no classical hydrogen bonds or π-π interactions observed in the crystal structure []. Instead, the bromine atoms of neighboring molecules are oriented towards each other with a Br⋯Br intermolecular distance of 4.0408(16) Å [], suggesting potential halogen bonding interactions.

Q5: Can this compound be utilized as a building block in supramolecular chemistry?

A: While not directly addressed in the provided research, the use of this compound as a building block in metal-organic frameworks (MOFs) has been explored []. Specifically, it can act as a ligand, coordinating to metal ions via its N-oxide oxygen atom []. This coordination ability, coupled with the potential for further functionalization at the bromine atom, makes it a promising candidate for constructing diverse MOF structures.

Q6: Are there computational studies on this compound and its derivatives?

A: While the provided research does not delve deep into detailed computational studies, there is evidence of computational methods being employed to understand the interactions of this compound. For example, one study used quantum chemistry methods, specifically Quantum Theory of Atoms in Molecules (QTAIM) and Atoms in Molecules (AIM) theory, to characterize the halogen bonding interactions observed in co-crystals of this compound with thiourea []. This demonstrates the applicability of computational approaches to gain further insights into the reactivity and intermolecular interactions of this compound and its derivatives.

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